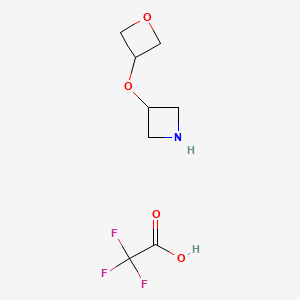
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid is a compound that combines the structural features of both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. The presence of trifluoroacetic acid adds to the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yloxy)azetidine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the synthesis can start with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups on the azetidine and oxetane rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yloxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The oxetane and azetidine rings can undergo ring-opening reactions, which allow the compound to form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and materials science .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and applications.
Oxetane: A four-membered oxygen-containing heterocycle used in similar synthetic and medicinal applications.
3,3-Diaryloxetanes: Compounds with similar structural features and applications in drug discovery.
Uniqueness
3-(Oxetan-3-yloxy)azetidine is unique due to the combination of both azetidine and oxetane rings in a single molecule. This dual-ring structure provides enhanced reactivity and versatility in synthetic applications. Additionally, the presence of trifluoroacetic acid further enhances the compound’s stability and reactivity, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C8H12F3NO4 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-(oxetan-3-yloxy)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-5(2-7-1)9-6-3-8-4-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
InChI Key |
OZNPABFNLYTXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2COC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


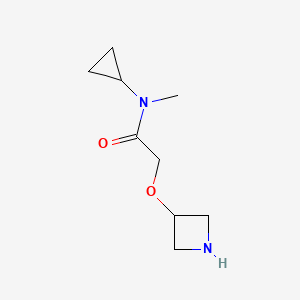
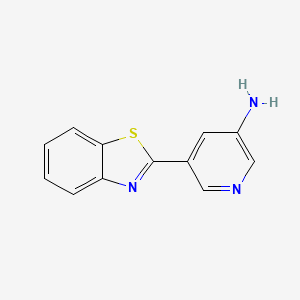
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)


![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
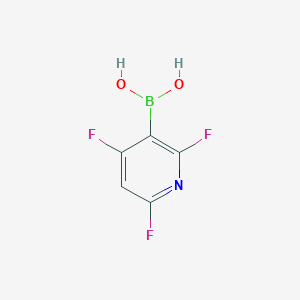
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
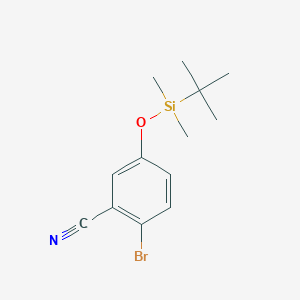
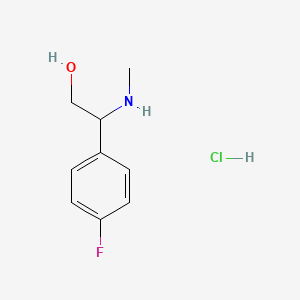

![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)


